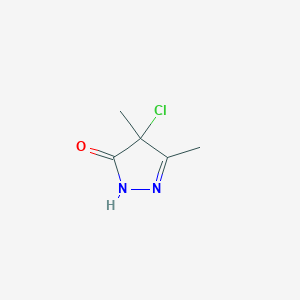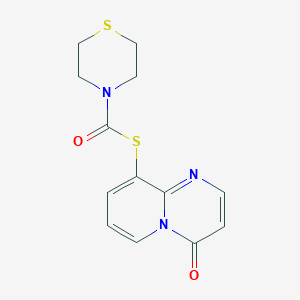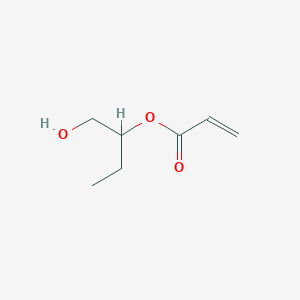
2-Propenoic acid, 1-(hydroxymethyl)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 1-(hydroxymethyl)propyl ester, also known as hydroxypropyl methacrylate (HPMA), is a monomer used in the synthesis of various polymers and copolymers. It is a clear, colorless liquid with a slight odor and is soluble in water, alcohol, and ether. HPMA has a wide range of applications in the fields of medicine, dentistry, and materials science due to its unique chemical and physical properties.
Mechanism Of Action
The mechanism of action of HPMA-based polymers in drug delivery involves the formation of stable nanoparticles that can encapsulate drugs and protect them from degradation and elimination. The nanoparticles can also target specific tissues or cells through surface modifications, such as the attachment of targeting ligands. In tissue engineering, HPMA-based hydrogels can provide a three-dimensional structure for cell growth and differentiation, as well as a controlled release of growth factors and other signaling molecules.
Biochemical And Physiological Effects
HPMA has been shown to have low toxicity and biocompatibility in various in vitro and in vivo studies. HPMA-based polymers have been found to have minimal immunogenicity and can be degraded and eliminated from the body through various mechanisms, such as hydrolysis and enzymatic degradation.
Advantages And Limitations For Lab Experiments
The advantages of using HPMA-based polymers in lab experiments include their versatility, biocompatibility, and ability to encapsulate a wide range of drugs and molecules. However, the limitations include the potential for batch-to-batch variability in the synthesis of HPMA and the need for specialized equipment and expertise for their preparation and characterization.
Future Directions
There are several future directions for the use of HPMA-based polymers in biomedical applications. One potential direction is the development of HPMA-based nanocarriers for gene therapy, which can deliver nucleic acids to target cells and tissues. Another direction is the use of HPMA-based hydrogels for the regeneration of complex tissues, such as the liver and pancreas. Additionally, the use of HPMA-based polymers in combination with other materials, such as nanoparticles and graphene, is an area of active research.
Synthesis Methods
HPMA can be synthesized through the esterification reaction between methacrylic acid and 1,3-propanediol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting HPMA product can be purified through distillation or chromatography.
Scientific Research Applications
HPMA has been extensively studied for its biomedical applications, particularly in drug delivery and tissue engineering. HPMA-based polymers have been used to encapsulate various drugs, such as anticancer agents, antibiotics, and anti-inflammatory agents, to improve their pharmacokinetic properties and reduce their toxicity. Additionally, HPMA-based hydrogels have been developed for tissue engineering applications, such as wound healing and cartilage regeneration.
properties
CAS RN |
121733-80-0 |
|---|---|
Product Name |
2-Propenoic acid, 1-(hydroxymethyl)propyl ester |
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-hydroxybutan-2-yl prop-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-6(5-8)10-7(9)4-2/h4,6,8H,2-3,5H2,1H3 |
InChI Key |
QQIFWCIRQPKKAH-UHFFFAOYSA-N |
SMILES |
CCC(CO)OC(=O)C=C |
Canonical SMILES |
CCC(CO)OC(=O)C=C |
Other CAS RN |
121733-80-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
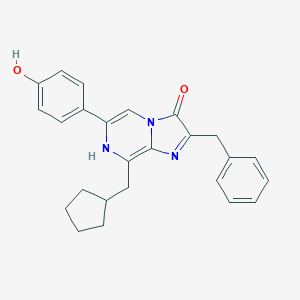
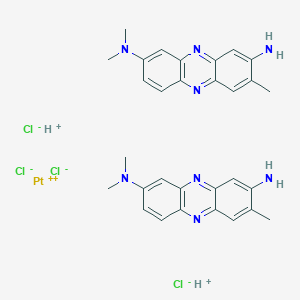
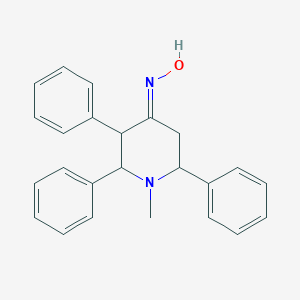
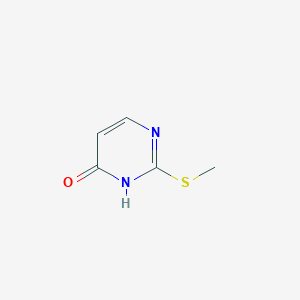
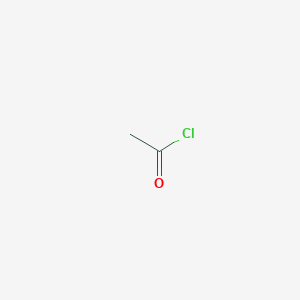
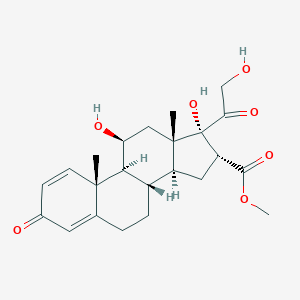
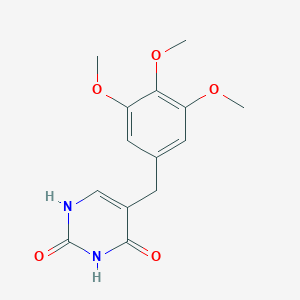
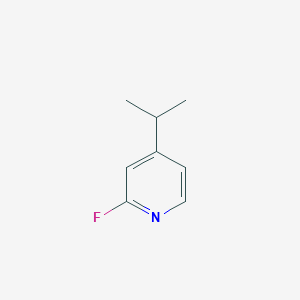
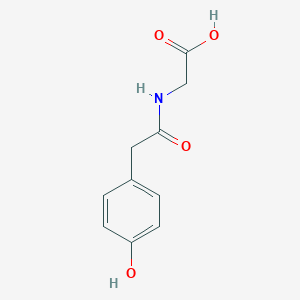
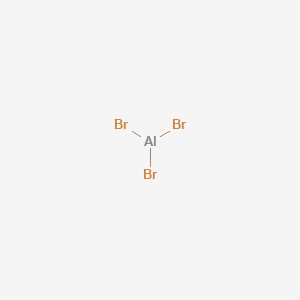
![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)
